1,2-Dichloro-1,1,2-trifluorooctane
Overview
Description
1,2-Dichloro-1,1,2-trifluorooctane is a chemical compound with the molecular formula C8H13Cl2F3. It is a halogenated hydrocarbon, specifically a chlorofluorocarbon, characterized by the presence of chlorine and fluorine atoms attached to an octane backbone. This compound is known for its unique properties, making it valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
1,2-Dichloro-1,1,2-trifluorooctane, also known as R-123a, is a volatile liquid chlorofluoroalkane . It is composed of carbon, hydrogen, chlorine, and fluorine, with the structural formula CClF2CHClF
Mode of Action
It’s known that the rotation of the molecule is hindered by the presence of chlorine on each carbon atom, but is eased at higher temperatures .
Biochemical Pathways
The compound can be biotransformed in sewage sludge from 1,1,2-Trichloro-1,2,2-trifluoroethane to this compound
Pharmacokinetics
Its critical temperature is 4616 K (1885 °C; 3712 °F) , which may influence its bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the rotation of the molecule is eased at higher temperatures . .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dichloro-1,1,2-trifluorooctane can be synthesized through several methods. One common approach involves the halogenation of octane derivatives. The reaction typically requires the presence of chlorine and fluorine sources, along with appropriate catalysts to facilitate the substitution reactions. The reaction conditions often involve elevated temperatures and controlled environments to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale halogenation processes. These processes are optimized for efficiency and yield, utilizing advanced reactors and separation techniques to isolate the desired compound. The use of continuous flow reactors and automated systems ensures consistent quality and high production rates.
Chemical Reactions Analysis
Types of Reactions
1,2-Dichloro-1,1,2-trifluorooctane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Elimination Reactions: Under certain conditions, elimination reactions can occur, leading to the formation of unsaturated compounds.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. Conditions often involve solvents like acetone or ethanol and temperatures ranging from room temperature to reflux.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used, typically in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed, often in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized octane derivatives, while oxidation and reduction can produce alcohols, ketones, or alkenes.
Scientific Research Applications
1,2-Dichloro-1,1,2-trifluorooctane is extensively used in scientific research due to its unique properties. Some of its applications include:
Chemistry: It serves as a solvent and reactant in organic synthesis, facilitating various chemical transformations.
Biology: The compound is used in studies involving halogenated hydrocarbons and their biological effects.
Medicine: Research into its potential therapeutic applications and interactions with biological systems is ongoing.
Industry: It is employed in the production of specialty chemicals and materials, leveraging its reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dichloro-1,1,2-trifluoroethane
- 1,1,2-Trichloro-1,2,2-trifluoroethane
- 2,2-Dichloro-1,1,1-trifluoroethane
Uniqueness
1,2-Dichloro-1,1,2-trifluorooctane is unique due to its longer carbon chain compared to similar compounds. This extended structure imparts different physical and chemical properties, making it suitable for specific applications where shorter-chain analogs may not be effective. Its reactivity and stability also distinguish it from other halogenated hydrocarbons, providing a versatile tool for researchers and industrial chemists.
Properties
IUPAC Name |
1,2-dichloro-1,1,2-trifluorooctane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13Cl2F3/c1-2-3-4-5-6-7(9,11)8(10,12)13/h2-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RICKPCMLOQNFRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C(F)(F)Cl)(F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2F3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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